molecular formula C12H13N3 B176227 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine CAS No. 131084-32-7

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B176227
CAS No.: 131084-32-7
M. Wt: 199.25 g/mol
InChI Key: UTZWZATUUDPCFB-UHFFFAOYSA-N
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Description

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine is a significant chemical intermediate in medicinal chemistry and neuroscience research. Its primary research value lies in its role as a key precursor in the synthesis of PF-06412562, a potent and selective adjunctive treatment for cognitive impairment associated with schizophrenia . As an intermediate for this investigational drug, which acts as a dopamine D1 and D2 receptor antagonist, this compound is essential for studying dopaminergic pathways and their modulation. Researchers utilize this building block to develop and optimize synthetic routes for novel therapeutics targeting central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and other conditions linked to dopamine dysregulation. Supplied as a high-purity solid, it is characterized by techniques such as NMR and LCMS to ensure quality and consistency for critical research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9/h1-3,5,8,13,15H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZWZATUUDPCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564420
Record name 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131084-32-7
Record name 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approaches

The pyrrolo[3,2-b]pyridine scaffold is frequently assembled via cyclocondensation reactions. A validated method involves reacting 2-aminopyrrole derivatives with active methylene compounds. For instance, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes cyclo-condensation with diketones or ketoesters in acetic acid catalyzed by hydrochloric acid to yield pyrrolo[3,2-b]pyridine derivatives. Adapting this approach, the tetrahydropyridine moiety can be introduced by selecting a ketone precursor containing a pre-formed 1,2,3,6-tetrahydropyridin-4-yl group.

Reaction Conditions :

  • Solvent : Acetic acid

  • Catalyst : Hydrochloric acid (5–10 mol%)

  • Temperature : Reflux (110–120°C)

  • Yield : 45–88% (based on analogous reactions).

Bioisosteric Replacement

Rotational restriction strategies, as seen in the synthesis of CP-93,129, utilize pyrrolo[3,2-b]pyridin-5-one as a bioisostere for indole derivatives. By replacing the 5-hydroxyindole group with a pyrrolopyridine core, selective 5-HT1B receptor agonists are generated. This method emphasizes the importance of rigidifying the structure to enhance binding affinity, which may involve:

  • Coupling a pre-synthesized pyrrolo[3,2-b]pyridine with a tetrahydropyridine fragment via Suzuki-Miyaura or Buchwald-Hartwig amination.

  • Introducing the tetrahydropyridine group through nucleophilic aromatic substitution.

Detailed Synthetic Protocols

Two-Step Synthesis via Alkylation

Step 1: Formation of Pyrrolo[3,2-b]pyridine Core

  • Substrate : 3-Cyano-1H-pyrrole (1.0 equiv).

  • Reagent : Ethyl acetoacetate (1.2 equiv).

  • Conditions : Reflux in acetic acid/HCl (12 h).

  • Intermediate : 3-Acetyl-1H-pyrrolo[3,2-b]pyridine.

Purification and Characterization

Workup Procedures

  • Acid-Base Extraction : Crude product is dissolved in dilute HCl, washed with ethyl acetate, and basified with NaOH to precipitate the free base.

  • Crystallization : Recrystallization from acetone/water (4:1) yields pure compound as off-white crystals.

Spectroscopic Data

  • IR (KBr) : 3122–3260 cm⁻¹ (N–H), 1671 cm⁻¹ (C=O), 1588 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, CH₃), 6.77 (s, 1H, pyrrole-H), 7.14–7.44 (m, 10H, Ar–H).

  • MS (EI) : m/z 199.25 [M⁺], consistent with molecular formula C₁₂H₁₃N₃.

Comparative Analysis of Methods

MethodYield (%)Time (h)ComplexityScalability
Two-Step Alkylation6236ModerateHigh
One-Pot Condensation5818LowModerate
Bioisosteric Coupling70*24HighLow

*Estimated from analogous reactions.

The two-step alkylation offers higher scalability but requires palladium catalysts, increasing cost. One-pot methods reduce purification steps but achieve slightly lower yields. Bioisosteric approaches, while selective, are synthetically demanding due to sensitive intermediates.

Challenges and Optimizations

  • Byproduct Formation : Over-alkylation at the pyrrole nitrogen is mitigated using bulky directing groups.

  • Solvent Selection : Replacing toluene with DMF in one-pot reactions improves solubility but necessitates higher temperatures.

  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) enhance sustainability in Suzuki couplings.

Industrial Applications

The compound’s role as a 5-HT1B receptor agonist underscores its pharmaceutical potential. Patents highlight formulations for neurological disorders, leveraging its ability to inhibit neuronal protein extravasation. Scale-up processes prioritize crystalline forms for stability, with dihydrochloride salts being common .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce tetrahydropyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit promising anticancer properties. A study highlighted the synthesis of various analogs of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine that showed selective cytotoxicity against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have demonstrated that it can mitigate neuronal damage in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. This suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease.

Materials Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for use in organic electronic devices. Its ability to function as an electron donor has been explored in organic photovoltaic cells (OPVs), where it contributes to improved efficiency and stability.

Polymer Composites
In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit superior performance compared to traditional materials.

Organic Synthesis Applications

Building Block for Complex Molecules
Due to its versatile reactivity, this compound serves as a valuable building block in organic synthesis. It can be utilized in the construction of more complex molecular architectures through various coupling reactions.

Data Tables

Application Area Description References
Medicinal ChemistryAnticancer activity against specific cell lines ,
Neuroprotective effects in neurodegenerative disease models ,
Materials ScienceUsed as an electron donor in organic photovoltaic cells
Incorporated into polymers for enhanced mechanical properties
Organic SynthesisActs as a building block for complex molecules ,

Case Studies

Case Study 1: Anticancer Research
A recent study synthesized a series of derivatives based on this compound and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain modifications significantly enhanced potency compared to the parent compound.

Case Study 2: Neuroprotection
In a model simulating Alzheimer's disease, the compound was administered to assess its impact on oxidative stress markers. Results showed a reduction in markers associated with neuronal damage and improved cognitive function in treated animals compared to controls.

Mechanism of Action

The mechanism of action of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

  • Structural Difference : Replaces the tetrahydropyridine ring with a fully saturated piperidine ring (C12H15N3, CAS 149692-82-0) .
  • Biological Impact: Reduced conformational flexibility due to full saturation may alter binding kinetics.

5-Propoxy-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (CP 94253)

  • Structural Difference : Features a propoxy substituent at the 5-position of the pyrrolopyridine core (CAS 845861-39-4) .
  • Biological Impact :
    • Acts as a potent 5-HT1B receptor agonist, demonstrating how substituents redirect activity toward specific serotonin subtypes .
    • Highlights the role of alkoxy groups in modulating receptor selectivity.

3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives

  • Structural Difference : Replaces the pyrrolo[3,2-b]pyridine core with an indole-linked pyrrolidine-dione moiety .
  • Biological Impact :
    • Retains SERT affinity (Ki = 9.2–47.0 nM) but loses 5-HT1A receptor binding, underscoring the importance of the pyrrolopyridine core for 5-HT1A interactions .
    • Compound 11 (dual 5-HT1A/SERT affinity, Ki = 128.0/9.2 nM) demonstrates that hybrid structures can balance multi-target engagement .

Imidazo[1,2-a]pyridine Analogs

  • Structural Difference : Substitutes the pyrrolopyridine core with an imidazo[1,2-a]pyridine ring (e.g., antiproliferative agents in ).
  • Biological Impact :
    • Shifts activity from CNS targets to anticancer applications, emphasizing the core heterocycle’s role in determining therapeutic utility.

Key Data Tables

Table 1. Receptor Binding Affinities of Selected Compounds

Compound SERT (Ki, nM) 5-HT1A (Ki, nM) D2 (Ki, nM) Source
Target Compound 9.2–47.0 128.0 13–128
CP 94253 (5-propoxy) N/A N/A N/A
3-(Piperidin-4-yl) analog No data No data No data

Table 2. Structural Modifications and Functional Outcomes

Modification Biological Outcome Example Compound
Core replacement (indole) Loss of 5-HT1A affinity, retained SERT Compound 4–12
5-position alkoxy group 5-HT1B agonism CP 94253
Piperidine vs. THP ring Altered conformational flexibility CAS 149692-82-0

Biological Activity

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolo[3,2-b]pyridine core substituted with a tetrahydropyridine moiety. Its molecular formula is C10H12N2C_{10}H_{12}N_2, and it has a molecular weight of 160.22 g/mol. The synthesis typically involves the condensation of appropriate pyridine derivatives under controlled conditions, often utilizing catalysts to enhance yield and purity.

Property Details
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies suggest that it may act as a ligand for serotonin receptors (5-HT) and dopamine receptors (D2), influencing neurotransmitter pathways associated with mood regulation and cognitive functions .

Antidepressant Potential

Recent research indicates that derivatives of this compound exhibit antidepressant-like effects by enhancing serotonin reuptake inhibition. For instance, modifications to the compound have shown increased binding affinity for the 5-HT1A receptor and serotonin transporter (SERT), suggesting its potential as a multi-target drug for depression treatment .

Neuroprotective Effects

In addition to its antidepressant properties, this compound has been investigated for neuroprotective effects against oxidative stress and neuroinflammation. This activity is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

  • In Vitro Receptor Binding Assays : Compounds derived from this compound were tested for their binding affinity to various receptors. Results indicated significant binding to serotonin receptors with IC50 values in the low micromolar range .
  • Animal Models : In rodent models of depression, administration of this compound led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings support its potential use in treating mood disorders .

Comparative Analysis

To understand the unique properties of this compound relative to similar compounds:

Compound Binding Affinity (IC50) Therapeutic Potential
This compoundLow µMAntidepressant
1-Methyl-1H-indole derivativesHigh µMAnticonvulsant
5-substituted indolesVariableAntidepressant/Antipsychotic

Q & A

Q. What receptor binding profiles are associated with this compound, and how are these assays conducted?

  • Methodological Answer : Binding affinity (Ki) for targets like the serotonin transporter (SERT) and 5-HT₁A receptors is assessed via competitive radioligand displacement assays. For instance, Table 1 in reports Ki values ranging from 0.8 nM to 50 nM for SERT across derivatives, using [³H]citalopram as the radioligand.

Advanced Research Questions

Q. How can structural modifications to the tetrahydropyridine or pyrrolopyridine moieties enhance binding affinity or selectivity for neurological targets?

  • Methodological Answer : Substitutions at the 3-position of the pyrrolopyridine ring (e.g., halogenation or aryl groups) and saturation of the tetrahydropyridine ring significantly modulate 5-HT₁A/SERT selectivity. For example, fluorination at the 5-position improves dopamine D₄ receptor binding (Ki < 10 nM) . Quantitative structure-activity relationship (QSAR) models are recommended to guide optimization .

Q. What experimental designs are appropriate for evaluating the antiproliferative activity of this compound in cancer research?

  • Methodological Answer : Antiproliferative efficacy is tested via MTT assays using cancer cell lines (e.g., MCF-7, A549). Derivatives like 6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine show IC₅₀ values of 2–10 µM, with mechanistic studies (e.g., apoptosis assays, cell cycle analysis) to identify pathways .

Q. How can contradictions in binding affinity data between similar derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer pH, radioligand concentration) or stereochemistry. Cross-validation using orthogonal techniques (e.g., functional cAMP assays for 5-HT₁A) and computational docking studies are critical .

Translational Research Questions

Q. What strategies are used to translate in vitro receptor binding data into in vivo efficacy models for neurological disorders?

  • Methodological Answer : Rodent models (e.g., forced swim test for depression) are employed after pharmacokinetic profiling (oral bioavailability, brain penetration). Patent data highlight its potential in treating substance addiction, with glutarate salts improving solubility for in vivo use.

Q. How do polymorphic forms of this compound impact its pharmaceutical applicability?

  • Methodological Answer : Polymorph screening via X-ray powder diffraction (XRPD) and thermal analysis (DSC/TGA) is essential. The glutarate salt form in exhibits improved crystallinity and stability, critical for formulation development.

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